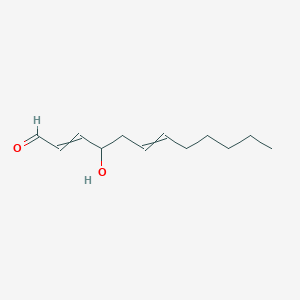
4-Hydroxydodeca-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxydodeca-2,6-dienal is a reactive aldehyde compound that is a product of lipid peroxidation. It is structurally characterized by a hydroxyl group at the fourth carbon and conjugated double bonds at the second and sixth positions. This compound is known for its biological reactivity and is often studied in the context of lipid oxidation and its effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxydodeca-2,6-dienal can be synthesized through the degradation of 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE), which is a product of the 12-lipoxygenation of arachidonic acid. This degradation process can be carried out in vitro and involves specific reaction conditions to ensure the formation of the desired aldehyde .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the production methods are confined to laboratory settings for research purposes. The compound’s reactivity and biological significance make it a subject of interest in scientific studies rather than industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxydodeca-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive species.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group under mild conditions.
Major Products Formed
Oxidation: Formation of more reactive aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Hydroxydodeca-2,6-dienal has several scientific research applications:
Chemistry: Studied for its reactivity and role in lipid oxidation processes.
Biology: Investigated for its effects on cellular functions and its role in signaling pathways.
Medicine: Explored for its potential involvement in disease mechanisms, particularly those related to oxidative stress.
Mechanism of Action
The mechanism by which 4-Hydroxydodeca-2,6-dienal exerts its effects involves its reactivity with cellular components. It can form covalent adducts with proteins, lipids, and nucleic acids, leading to alterations in their functions. One of the molecular targets is the peroxisome proliferator-activated receptor delta (PPARδ), which is activated by the compound and plays a role in regulating glucose uptake and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-nonenal (4-HNE): Another reactive aldehyde formed from lipid peroxidation.
4-Hydroxy-2-hexenal (4-HHE): A shorter-chain aldehyde with similar reactivity.
Uniqueness
4-Hydroxydodeca-2,6-dienal is unique due to its specific structure and the presence of conjugated double bonds, which contribute to its reactivity and biological effects. Compared to 4-Hydroxy-2-nonenal and 4-Hydroxy-2-hexenal, it has a longer carbon chain and different reactivity patterns, making it a distinct compound in the study of lipid oxidation products .
Properties
CAS No. |
126254-48-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-hydroxydodeca-2,6-dienal |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h6-8,10-12,14H,2-5,9H2,1H3 |
InChI Key |
WEAMGMCWEBWVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



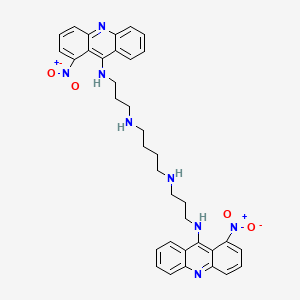
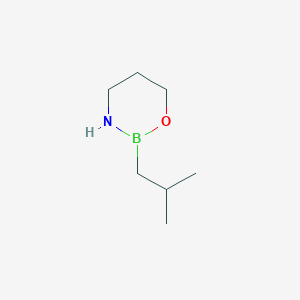

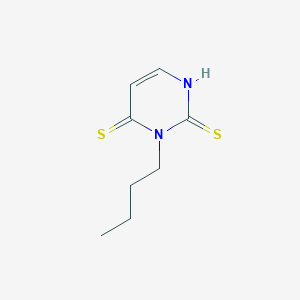
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
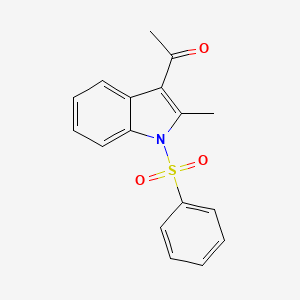
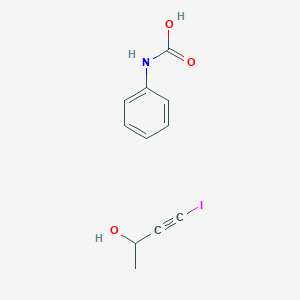
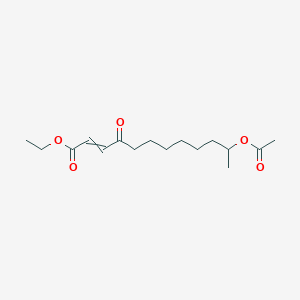
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
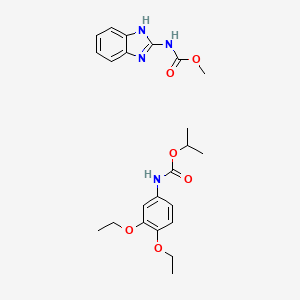
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
